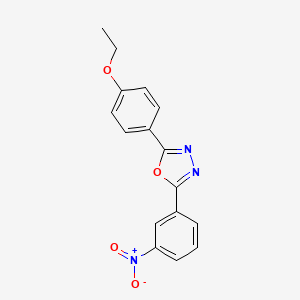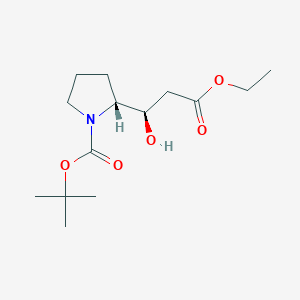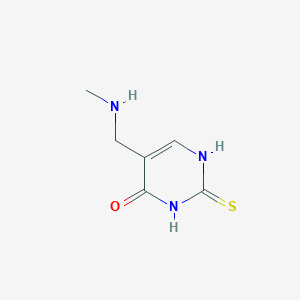![molecular formula C8H5F2NO3 B11773549 2-(Difluoromethoxy)-4-hydroxybenzo[d]oxazole](/img/structure/B11773549.png)
2-(Difluoromethoxy)-4-hydroxybenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-4-hydroxybenzo[d]oxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-hydroxybenzo[d]oxazole typically involves the condensation of aromatic aldehydes with 2-aminophenols. This reaction is often catalyzed by various agents, including LAIL@MNP nonmartial (MNC-19) . Another method involves the use of tosylmethyl isocyanide (TosMIC) in the presence of aliphatic halides and various aldehydes in ionic liquids .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4-hydroxybenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as iodosobenzene.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions often occur at the aromatic ring, facilitated by halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfonic acid (TfOH), bis(trifluoromethane-sulfonyl)imide (Tf2NH), and various halogenating agents . Reaction conditions typically involve controlled temperatures and the use of polar or nonpolar solvents, depending on the desired reaction .
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-(Difluoromethoxy)-4-hydroxybenzo[d]oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-hydroxybenzo[d]oxazole involves its interaction with various molecular targets, including enzymes and receptors. The compound’s unique structure allows it to form non-covalent interactions with these targets, leading to specific biological effects . The pathways involved in its mechanism of action are often studied using computational methods to understand its behavior at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives such as 2-(4-bromophenyl)-5-phenyloxazole and 2-(naphthalen-2-yl)oxazole . These compounds share structural similarities but differ in their substituent groups, leading to variations in their chemical and biological properties.
Uniqueness
What sets 2-(Difluoromethoxy)-4-hydroxybenzo[d]oxazole apart is its difluoromethoxy group, which imparts unique electronic properties to the molecule. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of non-linear optical materials .
Properties
Molecular Formula |
C8H5F2NO3 |
|---|---|
Molecular Weight |
201.13 g/mol |
IUPAC Name |
2-(difluoromethoxy)-1,3-benzoxazol-4-ol |
InChI |
InChI=1S/C8H5F2NO3/c9-7(10)14-8-11-6-4(12)2-1-3-5(6)13-8/h1-3,7,12H |
InChI Key |
ZDGYUXJUHVAYMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)OC(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(1H-Benzo[d]imidazol-2-yl)benzamide](/img/structure/B11773508.png)

![tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11773520.png)
![N-(3-Chlorophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propanamide](/img/structure/B11773527.png)


![Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate](/img/structure/B11773542.png)

![Ethyl 2-(((4-chlorophenyl)thio)methyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11773552.png)
